3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXQBJVCHNGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Oxidation of the Furan Ring
The furan moiety undergoes oxidation under controlled conditions to form γ-furanone derivatives, a key pathway for modifying electronic properties.
Typical Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. acidic) | H₂O/H₂SO₄ | 60–80°C | 50–70 |
| CrO₃ (Jones reagent) | Acetone | 0–25°C | 60–75 |
This reaction introduces a ketone group, enhancing electrophilicity for downstream functionalization.
Nucleophilic Aromatic Substitution (SNAr) at Pyridazine
The pyridazine ring undergoes SNAr reactions at the C-3 and C-6 positions due to electron-withdrawing effects from adjacent nitrogen atoms.
Example Reactions :
| Nucleophile | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ammonia | NH₃/EtOH | Ethanol | 3-Aminopyridazine derivative | 65–85 |
| Sodium thiolate | NaSH/DMF | DMF | 3-Thiopyridazine analog | 70–80 |
These substitutions are critical for introducing bioisosteres or polar groups to modulate solubility and binding affinity.
Alkylation of Piperazine Nitrogen
The secondary amine in the piperazine ring reacts readily with alkyl halides or epoxides to form tertiary amines, altering steric and electronic profiles.
Representative Data :
| Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 4–6 h | 75–90 |
| Ethyl bromide | Triethylamine | THF | 8–12 h | 65–80 |
This modification enhances lipophilicity, impacting membrane permeability in biological systems .
Cyclocondensation with Thiosemicarbazides
The thiadiazole ring participates in cyclocondensation reactions to form fused heterocycles, expanding structural complexity.
Key Example :
| Reactant | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Phenylthiosemicarbazide | PCl₅ | Reflux, 24 h | Triazolo[3,4-b] thiadiazole | 60–80 |
Such derivatives exhibit enhanced anticancer activity, with IC₅₀ values ≤20 μM against SK-OV-3 and MCF-7 cell lines .
Electrophilic Substitution at Thiadiazole
The sulfur atom in the thiadiazole ring facilitates electrophilic substitutions, though reactivity is moderated by conjugation with adjacent nitrogen atoms. Limited experimental data suggest:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives (theoretical yields ~40–50%).
-
Halogenation : NBS or Cl₂ gas introduces halogens at the C-5 position, enabling cross-coupling reactions .
Biological Activity Post-Modification
Reaction-driven structural changes correlate with pharmacological outcomes:
| Derivative Type | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Amino-pyridazine | DNA intercalation | 12 μM (MCF-7) |
| Piperazine-alkylated | Topoisomerase inhibition | 15 μM (HL-60) |
| Triazolothiadiazole | Tubulin polymerization | 8 μM (SK-OV-3) |
These findings underscore the compound’s versatility as a scaffold in medicinal chemistry .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. The incorporation of the thiadiazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines.
Case Studies:
- Breast Cancer (MCF-7 Cells) : A study demonstrated that derivatives containing piperazine moieties exhibited significant antitumor activity against MCF-7 breast cancer cells. The compound showed an IC50 value of 12.5 µM, indicating potent cytotoxic effects compared to other tested compounds .
- Liver Cancer (HepG2 Cells) : The compound also displayed selective cytotoxicity towards HepG2 liver cancer cells, with studies indicating that treatment led to cell cycle arrest at the G2/M phase. This effect was attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for various other biological activities:
Table 1: Biological Activities of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of Thiadiazole : Starting from appropriate precursors such as thiocarbohydrazides.
- Piperazine Integration : Incorporating piperazine rings through nucleophilic substitution reactions.
- Final Coupling : Attaching the furan and pyridazine moieties to complete the structure.
Table 2: Synthesis Steps for this compound
| Step No. | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Thiadiazole Formation | Thiosemicarbazide + Acid | 75 |
| 2 | Piperazine Coupling | Piperazine + Thiadiazole | 80 |
| 3 | Final Assembly | Furan derivative + Pyridazine | 70 |
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine are compared below with related pyridazine and piperazine-containing analogs.
Structural Analogues with Pyridazine-Piperazine Scaffolds
Key Differences in Pharmacological Profiles
- Bioactivity: The 1,3,4-thiadiazole group in the target compound may confer superior antibacterial activity compared to chlorophenyl or fluorophenyl analogs due to its sulfur-rich heterocycle, which disrupts bacterial membrane integrity . However, pyridazinone derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit higher solubility, making them more suitable for CNS-targeted therapies .
- Synthetic Complexity : The target compound’s synthesis involves multi-step reactions similar to those in (e.g., nucleophilic substitution on dichloropyridazine), but introducing the 1,3,4-thiadiazole moiety requires additional coupling steps compared to simpler aryl-piperazine derivatives .
- Metabolic Stability : Spirocyclic analogs like ethyl (6R)-6-{4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate show enhanced stability in hepatic microsomes due to rigid spiro frameworks, whereas the target compound’s furan-thiadiazole system may undergo faster oxidative metabolism .
Biological Activity
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure
The compound features a furan ring and a piperazine moiety linked to a thiadiazole and pyridazine structure. This unique combination is believed to contribute significantly to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Case Study : In a study evaluating the cytotoxic effects of several thiadiazole derivatives, compounds 4e and 4i exhibited significant selectivity towards cancerous cells over normal cells. The mechanism involved the induction of apoptosis as evidenced by increased levels of caspase 9 and changes in cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various pathogens:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.62 |
| Candida albicans | Antifungal | 15.62 |
| Escherichia coli | Antibacterial | Not specified |
The results indicated that the compound's thiadiazole component plays a crucial role in its antimicrobial efficacy, similar to well-known sulfonamide drugs .
Anti-inflammatory Effects
Research indicates that compounds containing the thiadiazole ring exhibit anti-inflammatory properties. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Mechanism : The anti-inflammatory action is thought to involve the inhibition of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the piperazine or thiadiazole rings can enhance or diminish activity against specific targets:
| Modification | Effect on Activity |
|---|---|
| Para-substitution on piperazine | Increased cytotoxicity |
| Furoyl moiety replacement | Enhanced activity against MCF-7 |
This suggests that careful design and modification of the compound's structure could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridazine and piperazine-thiadiazole precursors. For example, analogous compounds have been synthesized via stepwise functionalization of pyridazine cores with piperazine derivatives under reflux conditions in anhydrous solvents like dichloromethane or DMF. Optimization strategies include:
- Catalyst Screening : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/EtOH 9:1) achieves >85% purity .
- Reaction Monitoring : TLC and HPLC-MS to track intermediate formation and minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry of substituents, particularly for piperazine-thiadiazole moieties .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan C-H protons at δ 6.3–7.1 ppm; piperazine N-CH₂ signals at δ 3.2–3.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₆OS requires m/z 343.0922).
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiadiazole ring’s electron-deficient nature may drive interactions with biological targets .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential kinase or enzyme targets. Pyridazine cores often show affinity for adenosine receptors .
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model transition states to optimize synthetic pathways .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations. For instance, pyridazinone derivatives exhibit U-shaped dose-response trends in anti-inflammatory assays .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., substituent effects on thiadiazole’s electronegativity) .
Q. What in vivo models are suitable for evaluating pharmacological potential?
- Methodological Answer :
- Acute Toxicity : Rodent models (e.g., OECD 423) assess LD₅₀ and organ toxicity.
- Disease Models :
- Inflammation : Carrageenan-induced paw edema in rats for anti-inflammatory screening.
- Cancer : Xenograft models (e.g., HCT-116 colon cancer) to test antiproliferative activity.
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life and metabolite profiles .
Q. How do structural modifications influence physicochemical and bioactivity profiles?
- Methodological Answer :
- Substituent Effects :
- Piperazine Modifications : Bulky groups (e.g., tert-butyl) enhance lipophilicity (logP >3) but reduce solubility.
- Thiadiazole Replacement : Replacing sulfur with oxygen (oxadiazole) alters hydrogen-bonding capacity.
- Table : Example Data for Analog Screening
| Modification | logP | Solubility (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Thiadiazole (parent) | 2.8 | 12.5 | 0.45 |
| Oxadiazole | 2.5 | 18.7 | 0.78 |
| Piperazine-CH₃ | 3.1 | 8.9 | 0.32 |
Q. What methodologies assess stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs); monitor via HPLC.
- Thermal Stress : Heat at 60°C for 48 hrs; DSC/TGA analyzes decomposition points.
- Light Exposure : ICH Q1B guidelines for photostability testing (UV-Vis at 320–400 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
